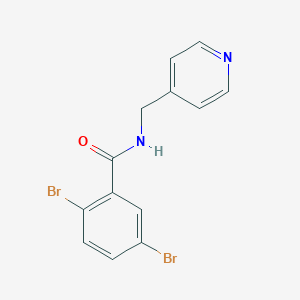
2,5-dibromo-N-(4-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-(4-pyridinylmethyl)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes such as cell differentiation, proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and inflammation. The compound's ability to selectively inhibit 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ makes it an attractive target for drug development. 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ is known to be involved in the regulation of various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and NF-κB, which are implicated in many diseases.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide involves the inhibition of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ, which is a serine/threonine kinase that phosphorylates various substrates involved in cell signaling pathways. 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ has been shown to be involved in the regulation of various physiological processes such as glycogen metabolism, cell cycle progression, and apoptosis. The inhibition of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ by 2,5-dibromo-N-(4-pyridinylmethyl)benzamide leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
2,5-dibromo-N-(4-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the secretion of pro-inflammatory cytokines. In vivo studies have shown that the compound can reduce the growth of tumors in mouse models of cancer and improve cognitive function in mouse models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-dibromo-N-(4-pyridinylmethyl)benzamide in lab experiments include its potency and selectivity for 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ, which makes it a valuable tool for studying the role of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ in various physiological processes. The compound's ability to selectively inhibit 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ also makes it a potential therapeutic agent for various diseases. However, the compound's limited solubility in water and its potential toxicity at high concentrations can be limitations for lab experiments.
Direcciones Futuras
For research on 2,5-dibromo-N-(4-pyridinylmethyl)benzamide include investigating its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are needed to determine the compound's optimal dosage, toxicity, and pharmacokinetic properties. The development of novel analogs of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide with improved solubility and potency could also be a future direction for research. Finally, investigating the compound's mechanism of action in more detail could provide insights into the regulation of various physiological processes.
Métodos De Síntesis
The synthesis of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide involves the reaction of 2,5-dibromo-4-nitrobenzoic acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced with a reducing agent such as sodium borohydride to yield the final product. The purity of the compound can be further improved by recrystallization or chromatography.
Propiedades
Fórmula molecular |
C13H10Br2N2O |
|---|---|
Peso molecular |
370.04 g/mol |
Nombre IUPAC |
2,5-dibromo-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10Br2N2O/c14-10-1-2-12(15)11(7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18) |
Clave InChI |
QHYGBGVHEOFLSG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC=NC=C2)Br |
SMILES canónico |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






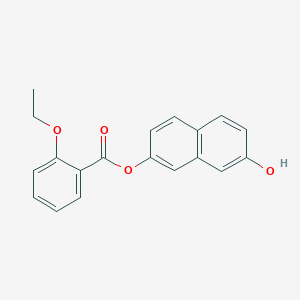
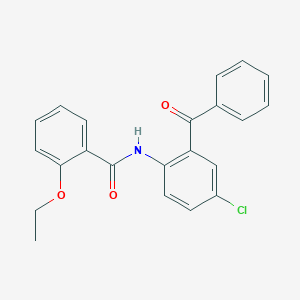
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)
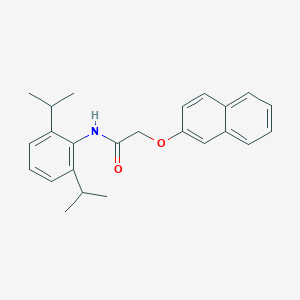
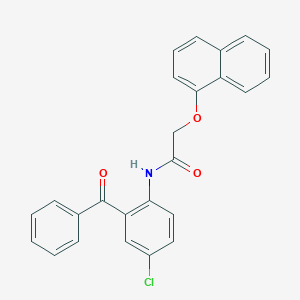
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)